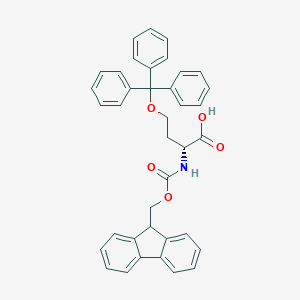
Fmoc-D-Cys(Acm)-OH
説明
“Fmoc-D-Cys(Acm)-OH” is a standard building block used for the introduction of D-cysteine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . It has a molar mass of 414.48 g/mol .
Synthesis Analysis
The synthesis of peptides containing Cys presents special challenges to the peptide chemist. A wide variety of cysteinyl protecting groups are available for use in Fmoc SPPS. The choice depends on the nature of the desired peptide and synthetic strategy . For routine synthesis of cysteinyl peptide containing free thiol groups, the trityl group is recommended, as it is labile to TFA (trifluoroacetic acid) and is therefore removed during the normal cleavage procedure .Molecular Structure Analysis
The molecular structure of “Fmoc-D-Cys(Acm)-OH” is represented by the Hill Formula: C21H22N2O5S .Chemical Reactions Analysis
The side-chain Acm group is stable to TFA but can be removed with Hg (II) or Ag (I) to give cysteinyl peptides, or oxidatively with Tl (III) or I2 to generate cystinyl peptides .Physical And Chemical Properties Analysis
“Fmoc-D-Cys(Acm)-OH” is a white to slight yellow to beige powder . It has a melting point of 143-145 °C .科学的研究の応用
1. Specific Scientific Field The primary field of application for “Fmoc-D-Cys(Acm)-OH” is in Chemistry , specifically in the area of Peptide Synthesis .
3. Detailed Description of the Methods of Application or Experimental Procedures In solid-phase peptide synthesis (SPPS), the amino acid “Fmoc-D-Cys(Acm)-OH” is attached to a solid support (like a resin bead ). The Fmoc group is then removed, allowing the next amino acid in the sequence to be added. This process is repeated until the desired peptide sequence is obtained. After the sequence is complete, the Acm group can be removed to allow the formation of disulfide bonds .
1. Protein and Peptide Science “Fmoc-D-Cys(Acm)-OH” is used in the field of protein and peptide science . The protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
2. Solid Phase Peptide Synthesis (SPPS) “Fmoc-D-Cys(Acm)-OH” is used in SPPS . It is attached to a solid support like a resin bead . The Fmoc group is then removed, allowing the next amino acid in the sequence to be added. This process is repeated until the desired peptide sequence is obtained .
3. Use with Different Resins “Fmoc-D-Cys(Acm)-OH” can be used with different types of resins. For example, it can be used with Wang resin or TentaGel® S AC Resin . The choice of resin can affect the properties of the final peptide, such as its solubility and stability .
1. Use in Protein and Peptide Science “Fmoc-D-Cys(Acm)-OH” is used in the field of protein and peptide science . The protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
2. Use in Solid Phase Peptide Synthesis (SPPS) “Fmoc-D-Cys(Acm)-OH” is used in SPPS . It is attached to a solid support like a resin bead . The Fmoc group is then removed, allowing the next amino acid in the sequence to be added. This process is repeated until the desired peptide sequence is obtained .
3. Use with Different Resins “Fmoc-D-Cys(Acm)-OH” can be used with different types of resins. For example, it can be used with Wang resin or TentaGel® S AC Resin . The choice of resin can affect the properties of the final peptide, such as its solubility and stability .
Safety And Hazards
特性
IUPAC Name |
(2S)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-13(24)22-12-29-11-19(20(25)26)23-21(27)28-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMYOORPUGPKAP-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Cys(Acm)-OH | |
CAS RN |
168300-88-7 | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(acetyl-aminomethyl)-D-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



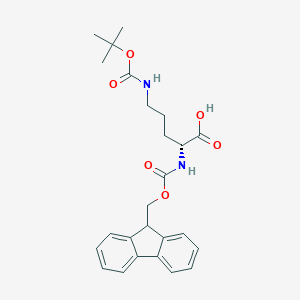
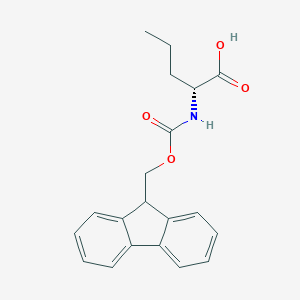
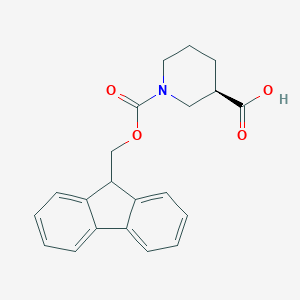
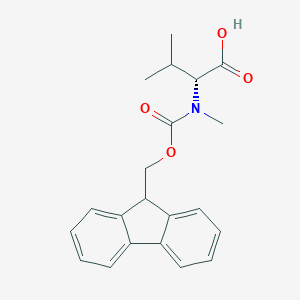


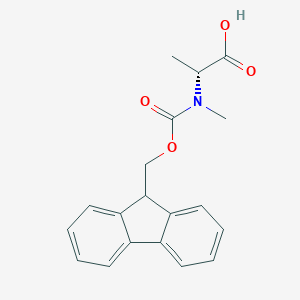
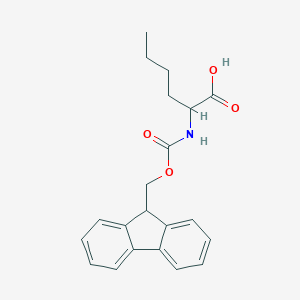

![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)
